molecular formula C6H7N3O4 B104521 (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol CAS No. 187235-08-1

(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

Cat. No.: B104521
CAS No.: 187235-08-1
M. Wt: 185.14 g/mol
InChI Key: HMFPMGBWSFUHEN-BYPYZUCNSA-N
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Description

(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]oxazines This compound is characterized by its unique structure, which includes a nitro group and a fused bicyclic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[2,1-b][1,3]oxazine core, followed by the introduction of the nitro group. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields the corresponding amine derivative.

Scientific Research Applications

(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: Researchers investigate its biological activity, including its interactions with enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group plays a crucial role in its bioactivity, potentially undergoing bioreduction to form reactive intermediates that can interact with cellular components. These interactions can lead to the modulation of biochemical pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-nitroimidazole: Shares the nitroimidazole core but lacks the fused oxazine ring.

    6-nitro-1,2,3,4-tetrahydroquinoxaline: Contains a similar nitro group but has a different bicyclic structure.

    Nitrobenzoxadiazole: Features a nitro group and a fused benzoxadiazole ring system.

Uniqueness

(S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol is unique due to its specific fused ring system and the presence of both nitro and hydroxyl groups. This combination of structural features contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c10-4-1-8-2-5(9(11)12)7-6(8)13-3-4/h2,4,10H,1,3H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFPMGBWSFUHEN-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=NC(=CN21)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435977
Record name (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187235-08-1
Record name (S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the structure-activity relationship (SAR) study conducted on biphenyl analogues of PA-824, and how does it relate to the parent compound (6S)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol?

A1: The study focused on modifying the structure of PA-824, which is synthesized from (6S)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol by attaching various substituents. The researchers aimed to understand how these modifications impacted the drug's antitubercular activity. They found that para-linked biaryl analogues were the most potent, followed by meta-linked and ortho-linked analogues []. Furthermore, potency correlated with lipophilicity and the electron-withdrawing nature of the substituents []. This information is crucial for designing more effective tuberculosis drugs derived from (6S)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol.

Q2: How does the stability of the biphenyl analogues of PA-824 relate to their in vivo efficacy?

A2: Researchers discovered a strong correlation between a compound's stability against microsomal metabolism and its effectiveness within a living organism []. This suggests that compounds more resistant to metabolic breakdown remain active longer and exhibit greater efficacy in combating Mycobacterium tuberculosis infection.

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